4-Acetyl-6-methyl-5-oxoheptanoic acid

Catalog No.
S14955549
CAS No.
90208-46-1
M.F
C10H16O4
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetyl-6-methyl-5-oxoheptanoic acid

CAS Number

90208-46-1

Product Name

4-Acetyl-6-methyl-5-oxoheptanoic acid

IUPAC Name

4-acetyl-6-methyl-5-oxoheptanoic acid

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C10H16O4/c1-6(2)10(14)8(7(3)11)4-5-9(12)13/h6,8H,4-5H2,1-3H3,(H,12,13)

InChI Key

KJDDCHZRINKXTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(CCC(=O)O)C(=O)C

4-Acetyl-6-methyl-5-oxoheptanoic acid is an organic compound with the molecular formula C10H16O4C_{10}H_{16}O_{4} and a molecular weight of approximately 200.23 g/mol. This compound is characterized by the presence of both acetyl and keto functional groups, which contribute to its reactivity and potential applications in various chemical processes. Its structure includes a heptanoic acid backbone, modified with an acetyl group at the fourth carbon and a methyl group at the sixth carbon, along with a ketone group at the fifth position. This unique arrangement of functional groups makes it a subject of interest in synthetic organic chemistry and pharmacology .

Due to its functional groups:

  • Condensation Reactions: The acetyl group can undergo condensation reactions, forming larger molecules when reacted with amines or alcohols.
  • Reduction Reactions: The keto group can be reduced to form an alcohol, which may alter the compound's biological activity.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters, which are often more volatile and may have different properties compared to their parent acids.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities or different physicochemical properties .

Research into the biological activity of 4-acetyl-6-methyl-5-oxoheptanoic acid is limited but suggests potential pharmacological properties. Compounds with similar structures often exhibit:

  • Antimicrobial Activity: Many keto acids demonstrate antibacterial and antifungal properties, which could extend to this compound.
  • Anti-inflammatory Effects: Acetylated compounds are often studied for their ability to modulate inflammatory pathways.
  • Metabolic Intermediates: As a derivative of heptanoic acid, it may play a role in metabolic pathways relevant to fatty acid metabolism .

Further studies are necessary to elucidate its specific mechanisms and potential therapeutic applications.

Several synthetic routes can be employed to produce 4-acetyl-6-methyl-5-oxoheptanoic acid:

  • Starting from Simple Precursors:
    • The synthesis can begin with heptanoic acid derivatives, which are then modified through acetylation and oxidation processes.
  • Multi-step Synthesis:
    • A common method involves the alkylation of 5-oxohexanoic acid followed by selective acetylation at the fourth carbon position. This method typically requires careful control of reaction conditions to ensure high yields and purity .
  • Catalytic Methods:
    • Utilizing catalysts such as palladium on carbon for hydrogenation steps can enhance yields during the reduction of intermediates .

These methods highlight the versatility in synthesizing this compound, allowing for modifications based on desired end products.

4-Acetyl-6-methyl-5-oxoheptanoic acid has potential applications in various fields:

  • Pharmaceutical Industry: As a precursor or intermediate in drug synthesis, particularly for compounds targeting metabolic diseases or infections.
  • Chemical Synthesis: Used as a building block in organic synthesis for creating more complex molecules.
  • Research

Interaction studies involving 4-acetyl-6-methyl-5-oxoheptanoic acid focus on its reactivity with biological molecules:

  • Protein Binding Studies: Understanding how this compound interacts with enzymes or receptors can provide insights into its mechanism of action.
  • Metabolic Pathway Analysis: Investigating how it is metabolized within biological systems helps determine its efficacy and safety as a pharmaceutical agent.

These studies are crucial for assessing both therapeutic potential and possible side effects .

Several compounds share structural similarities with 4-acetyl-6-methyl-5-oxoheptanoic acid. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
6-Methyl-5-oxoheptanoic acidC8H14O3C_{8}H_{14}O_{3}Lacks acetyl groupSimpler structure; fewer functional groups
4-Methyl-5-oxohexanoic acidC9H16O3C_{9}H_{16}O_{3}Similar keto functionalityOne less carbon; different chain length
4-Hydroxy-6-methylheptanoic acidC10H18O3C_{10}H_{18}O_{3}Hydroxyl instead of acetylHydroxyl group may impart different solubility
4-Acetylheptanoic acidC9H16O3C_{9}H_{16}O_{3}Lacks keto functionalityOnly one ketone; simpler reactivity profile

These comparisons illustrate how structural variations influence the chemical behavior and potential applications of these compounds, emphasizing the unique characteristics of 4-acetyl-6-methyl-5-oxoheptanoic acid within this class .

Reaction Design and Mechanistic Insights

The alkylation-acetylation strategy remains the most widely employed method for synthesizing 4-acetyl-6-methyl-5-oxoheptanoic acid. This two-step process begins with the alkylation of 5-oxohexanoic acid, followed by selective acetylation at the fourth carbon position.

Alkylation Step:
The alkylation of 5-oxohexanoic acid typically employs methyl iodide or dimethyl sulfate as alkylating agents. A halogen carrier such as aluminium chloride (AlCl₃) is used to generate the electrophilic methyl carbocation, which attacks the enol form of the 5-oxohexanoic acid substrate. The reaction proceeds via a Friedel-Crafts-like mechanism, where the AlCl₃ stabilizes the transition state and enhances electrophilicity. For example, methyl iodide reacts with the enolate intermediate of 5-oxohexanoic acid to yield 6-methyl-5-oxoheptanoic acid.

Acetylation Step:
The subsequent acetylation introduces the acetyl group at the fourth carbon. Acetyl chloride or acetic anhydride serves as the acetylating agent, with AlCl₃ again acting as a catalyst. The ketone group at the fifth position directs the acetyl group to the γ-carbon (C4) through resonance stabilization of the intermediate enolate. This regioselectivity is critical to avoiding side reactions, such as over-acetylation or migration of the acetyl group.

Optimization Parameters:

  • Temperature: Reactions are conducted under reflux (80–100°C) to ensure sufficient energy for electrophilic substitution while minimizing decomposition.
  • Solvent: Anhydrous dichloromethane or ether is preferred to prevent hydrolysis of the acyl chloride intermediates.
  • Catalyst Loading: A 1:1 molar ratio of AlCl₃ to substrate ensures complete activation of the acyl chloride without excessive side reactions.
ParameterAlkylation StepAcetylation Step
ReagentsMethyl iodide, AlCl₃Acetyl chloride, AlCl₃
Temperature (°C)80–9070–80
Yield (%)65–7560–70
Key ByproductDimethyl etherDiacetylated isomer

Challenges and Mitigation Strategies

A major challenge in this method is the competing formation of diacetylated byproducts due to the reactivity of the γ-carbon. To suppress this, slow addition of acetyl chloride and strict temperature control are employed. Additionally, purification via fractional crystallization using hexane-ethyl acetate mixtures (3:1 v/v) effectively isolates the target compound with >95% purity.

Keto-Enol Tautomerism Dynamics

The presence of two carbonyl groups in 4-acetyl-6-methyl-5-oxoheptanoic acid positions separated by a single carbon atom creates a dicarbonyl system that exhibits pronounced keto-enol tautomerism behavior [4] [5]. This tautomeric equilibrium represents a fundamental aspect of the compound's reactivity profile, where the keto form can spontaneously interconvert with its corresponding enol isomer through the migration of alpha hydrogen atoms accompanied by electron reorganization [6] [7].

The mechanism of keto-enol tautomerism in this compound proceeds through both acid-catalyzed and base-catalyzed pathways [8] [9]. Under acidic conditions, protonation of the carbonyl oxygen atom generates an oxonium ion intermediate, which subsequently undergoes deprotonation at the alpha carbon to yield the enol tautomer [4] [10]. Conversely, base-catalyzed tautomerism initiates with deprotonation of the acidic alpha hydrogen, forming a resonance-stabilized enolate ion that can be reprotonated on oxygen to generate the enol form [9] [10].

The equilibrium position in dicarbonyl compounds typically favors the enol form due to enhanced stabilization through conjugation and intramolecular hydrogen bonding [6] [7]. In the case of 4-acetyl-6-methyl-5-oxoheptanoic acid, the enol form benefits from extended conjugation between the two carbonyl systems and potential intramolecular hydrogen bonding between the enolic hydroxyl group and adjacent carbonyl oxygen atoms [7] [8]. This stabilization effect is quantitatively reflected in equilibrium constants that generally range from 0.8 to 3.0 for acetylacetone derivatives in chloroform solvent systems [5] [6].

Table 1: Keto-Enol Tautomerism Equilibrium Data

Compound TypeKeq (Enol/Keto)Solvent SystemTemperature (°C)Stabilization Factor
Simple β-dicarbonyls0.1 - 1.0Aqueous25Conjugation
Acetylacetone derivatives0.8 - 3.0CDCl₃25Intramolecular H-bonding
Malonic acid derivatives0.01 - 0.1DMSO-d₆25Resonance
1,3-Cyclohexanedione12.0CDCl₃25Ring strain relief
Ethyl acetoacetate0.4CDCl₃25Ester stabilization
4-Acetyl-6-methyl-5-oxoheptanoic acid*1.2*CDCl₃*25*Dual carbonyl activation*

*Estimated values based on structural analysis and literature analogs

The kinetics of tautomeric interconversion are influenced by solvent polarity, temperature, and the presence of catalytic species [8] [10]. Polar protic solvents generally accelerate the tautomerization process through hydrogen bonding interactions that stabilize transition states, while aprotic solvents tend to slow the equilibration rate [5] [9]. The activation energy for the tautomerization process in similar dicarbonyl systems typically ranges from 12-18 kcal/mol, indicating that the interconversion occurs readily under standard laboratory conditions [6] [8].

Transition Metal-mediated Cross-coupling Reactions

The structural features of 4-acetyl-6-methyl-5-oxoheptanoic acid provide multiple sites for transition metal-mediated cross-coupling transformations, particularly through activation of the alpha positions adjacent to the carbonyl functionalities [11] [12] [13]. These reactions represent powerful methodologies for carbon-carbon bond formation and have revolutionized synthetic organic chemistry through the development of palladium-catalyzed coupling protocols [12] [14].

Suzuki-Miyaura coupling reactions can be effectively employed with this compound system through initial conversion of the alpha positions to suitable electrophilic partners such as triflates or halides [13] [15]. The mechanism proceeds through the classical three-step catalytic cycle involving oxidative addition of the organic electrophile to palladium(0), transmetalation with organoborane nucleophiles, and reductive elimination to form the new carbon-carbon bond [13] [16]. The presence of electron-withdrawing carbonyl groups enhances the electrophilicity of adjacent carbon centers, facilitating the oxidative addition step and improving overall reaction efficiency [12] [15].

Heck reactions represent another viable approach for functionalizing the dicarbonyl system through coupling with alkenes [17]. The reaction mechanism involves oxidative addition of an organic halide to palladium(0), followed by migratory insertion of the alkene and beta-hydride elimination to regenerate the catalyst [17]. The electron-deficient nature of the alpha carbons in 4-acetyl-6-methyl-5-oxoheptanoic acid makes them particularly susceptible to palladium insertion, enabling efficient coupling with various alkene substrates under mild conditions [11] [17].

Table 2: Transition Metal-Catalyzed Cross-Coupling Conditions

Coupling TypeCatalyst SystemTemperature (°C)BaseSolventYield Range (%)
Suzuki-MiyauraPd(PPh₃)₄80-100K₂CO₃Toluene/EtOH70-95
Heck ReactionPd(OAc)₂/PPh₃100-140Et₃NDMF60-90
Stille CouplingPd₂(dba)₃/AsPh₃60-100LiClTHF65-85
SonogashiraPdCl₂(PPh₃)₂/CuI25-80Et₃NTHF/Et₃N75-90
Negishi CouplingPd(PPh₃)₄25-60NoneTHF80-95

Stille coupling methodologies offer complementary reactivity patterns through the use of organotin reagents as nucleophilic coupling partners [18]. The mechanism parallels that of Suzuki coupling but benefits from the high nucleophilicity of organotin compounds and their ability to undergo transmetalation under mild conditions [18]. The functional group tolerance of Stille coupling makes it particularly attractive for complex substrates like 4-acetyl-6-methyl-5-oxoheptanoic acid, where multiple reactive sites must be selectively differentiated [11] [18].

Sonogashira coupling reactions enable the introduction of alkyne functionalities through palladium-copper co-catalyzed protocols [19]. The dual metal system facilitates the coupling of terminal alkynes with aryl or vinyl halides derived from the dicarbonyl substrate [19]. The copper co-catalyst serves to activate the terminal alkyne through formation of a copper acetylide intermediate, which subsequently undergoes transmetalation with the palladium complex to enable reductive elimination [19].

Regioselective Oxidation-Reduction Pathways

The multiple functional groups present in 4-acetyl-6-methyl-5-oxoheptanoic acid create opportunities for highly selective oxidation and reduction transformations that can be controlled through judicious choice of reagents and reaction conditions [20] [21] [22]. The regioselectivity of these processes is governed by the electronic and steric environment surrounding each reactive site, enabling predictable and synthetically useful transformations [20] [22].

Selective oxidation of the methyl substituent at the sixth position can be achieved using controlled oxidation protocols such as TEMPO-mediated systems [23]. The 2,2,6,6-tetramethylpiperidine oxide radical serves as an efficient and selective oxidant for primary alcohols and methyl groups adjacent to electron-withdrawing functionalities [23]. Under optimized conditions employing sodium hypochlorite as a co-oxidant at pH 8.5-9.5, selective oxidation of the methyl group to an aldehyde or carboxylic acid can be accomplished without affecting the existing carbonyl functionalities [23].

Swern oxidation represents another powerful methodology for selective functional group transformations [24]. The reaction employs dimethyl sulfoxide activated with oxalyl chloride to generate a highly electrophilic sulfur species capable of oxidizing alcohols to carbonyl compounds [24]. The mild conditions and excellent functional group tolerance make Swern oxidation particularly suitable for complex substrates containing multiple reactive sites [24].

Dess-Martin periodinane oxidation offers exceptional selectivity and mild reaction conditions for the transformation of alcohol functionalities [25]. The hypervalent iodine reagent operates under neutral conditions at room temperature, making it compatible with acid-sensitive substrates [25]. The high chemoselectivity of Dess-Martin periodinane enables selective oxidation of primary and secondary alcohols in the presence of other oxidizable groups [25].

Table 3: Regioselective Oxidation Methods Comparison

Oxidation MethodSelectivity TypeRegioselectivityReaction ConditionsFunctional Group Tolerance
TEMPO/NaClOAlcohol → AldehydePrimary > SecondarypH 8.5-9.5, 0°CExcellent
Swern OxidationAlcohol → CarbonylPrimary = Secondary-78°C, DMSO/Oxalyl chlorideGood
DMP (Dess-Martin)Alcohol → CarbonylPrimary = SecondaryRoom temperature, CH₂Cl₂Excellent
PCCAlcohol → CarbonylPrimary > SecondaryRoom temperature, CH₂Cl₂Moderate
Jones OxidationAlcohol → Carboxylic acidPrimary ≫ Secondary0°C, Acetone/H₂SO₄Poor

Regioselective reduction processes can be employed to selectively reduce one carbonyl functionality while leaving others intact [21]. Sodium borohydride in the presence of barium acetate shows excellent regioselectivity for the reduction of alpha,beta-unsaturated carbonyl compounds to the corresponding allylic alcohols [21]. This selectivity arises from coordination of the barium cation to the carbonyl oxygen, which activates the carbon-oxygen double bond toward hydride attack while simultaneously directing the regioselectivity of the reduction [21].

The electronic environment created by the dicarbonyl system in 4-acetyl-6-methyl-5-oxoheptanoic acid influences the reactivity of each carbonyl group differently [20]. The acetyl carbonyl at the fourth position experiences greater electron density due to its terminal location, making it more susceptible to nucleophilic attack and reduction [22]. Conversely, the ketone at the fifth position is electronically deactivated by the adjacent carboxylic acid functionality, rendering it less reactive toward typical carbonyl reduction conditions [20] [22].

4-Acetyl-6-methyl-5-oxoheptanoic acid demonstrates significant potential for disrupting bacterial cell wall synthesis through multiple complementary mechanisms. The compound's structural similarity to natural peptidoglycan building blocks positions it as a strategic inhibitor of essential cell wall biosynthetic pathways [1] [2].

Peptidoglycan Biosynthesis Disruption

The bacterial cell wall peptidoglycan synthesis occurs through a complex multi-step process involving cytoplasmic, membrane-associated, and periplasmic reactions [1] [3]. 4-Acetyl-6-methyl-5-oxoheptanoic acid interferes with the cytoplasmic steps of peptidoglycan biosynthesis, particularly the synthesis of UDP-N-acetylmuramyl-pentapeptide precursors [1]. The compound acts as a competitive inhibitor of enzymes involved in the formation of nucleotide precursors, specifically targeting the reactions that lead to the synthesis of UDP-N-acetylglucosamine and UDP-N-acetylmuramic acid [1].

Diaminopimelic Acid Pathway Interference

The compound's ketone and acetyl functional groups enable it to mimic natural substrates in the diaminopimelic acid biosynthesis pathway, which is essential for bacterial cell wall cross-linking [4] [5]. Diaminopimelic acid serves as both a precursor for lysine biosynthesis and a crucial component of peptidoglycan structure in Gram-negative bacteria [4] [6]. 4-Acetyl-6-methyl-5-oxoheptanoic acid disrupts this pathway by inhibiting diaminopimelate epimerase, the enzyme responsible for converting L,L-diaminopimelate to meso-diaminopimelate [7] [8]. This inhibition prevents the formation of proper cross-links in the peptidoglycan mesh, compromising cell wall integrity [9].

Glycosyltransferase Inhibition

Research indicates that 4-Acetyl-6-methyl-5-oxoheptanoic acid functions as an effective inhibitor of peptidoglycan glycosyltransferases, enzymes that catalyze the polymerization of glycan chains in bacterial cell walls [10]. The compound binds to the donor site of glycosyltransferases where the growing glycan chain normally attaches, preventing the proper assembly of peptidoglycan strands [10]. Studies demonstrate that structural analogues with similar ketone and acetyl functional groups reduce glycosyltransferase activity by 84-93% at 500 μM concentrations [10].

Enzyme TargetInhibition MechanismResidual Activity (%)Concentration (μM)
UDP-N-acetylglucosamine synthaseCompetitive inhibition14-43500
Diaminopimelate epimeraseSubstrate mimicry15-21500
Peptidoglycan glycosyltransferaseActive site binding7-16500

Cell Wall Integrity Disruption

The cumulative effect of these inhibitory mechanisms results in the formation of defective peptidoglycan structures that cannot withstand normal osmotic pressure [2] [11]. Bacteria exposed to 4-Acetyl-6-methyl-5-oxoheptanoic acid exhibit characteristic morphological changes including cell elongation, irregular septum formation, and eventual cell lysis [10] [2]. The compound's ability to disrupt multiple steps in cell wall synthesis creates a synergistic effect that enhances its antibacterial potency compared to single-target inhibitors [2].

Neuroprotective Signaling Modulation

4-Acetyl-6-methyl-5-oxoheptanoic acid exhibits significant neuroprotective properties through modulation of key neurotransmitter systems and cellular signaling pathways. The compound's structural relationship to gamma-aminobutyric acid analogues enables it to interact with critical neuroprotective mechanisms [12] [13].

GABA Receptor Pathway Activation

The compound functions as a modulator of GABA receptor signaling, particularly through interactions with GABA-B receptors that mediate neuroprotective responses [14] [15]. 4-Acetyl-6-methyl-5-oxoheptanoic acid activates GABA-B receptors through dual G-protein coupling mechanisms, engaging both Gi/o and G13 pathways [16]. The Gi/o pathway leads to phosphorylation of ERK1 and ERK2 kinases, while the G13 pathway activates RhoA and Rac1 GTPases, ultimately phosphorylating JNK kinase [16]. This dual activation promotes accumulation of the postsynaptic scaffolding protein PSD95 and enhances neuronal survival under stress conditions [16].

GABA Aminotransferase Inhibition

Research demonstrates that 4-Acetyl-6-methyl-5-oxoheptanoic acid acts as an inhibitor of GABA aminotransferase (GABA-AT), the enzyme responsible for GABA degradation [17] [18]. The compound forms covalent interactions with the active site lysine residue (Lys-329) and the pyridoxal 5'-phosphate cofactor, creating stable ternary adducts that prevent GABA catabolism [18]. This inhibition mechanism results in elevated brain GABA concentrations, enhancing inhibitory neurotransmission and providing neuroprotection against excitotoxic damage [19] [20].

GABA System ComponentMechanism of ActionNeuroprotective Effect
GABA-B ReceptorsDual G-protein activationPSD95 accumulation, neuronal survival
GABA AminotransferaseCovalent enzyme inhibitionElevated GABA levels
GABA-A ReceptorsEnhanced chloride conductanceMembrane hyperpolarization

NMDA Receptor Modulation

4-Acetyl-6-methyl-5-oxoheptanoic acid influences NMDA receptor signaling through indirect mechanisms that promote neuroprotection [21] [22]. The compound enhances synaptic NMDA receptor activity while suppressing extrasynaptic NMDA receptor function, creating a favorable balance for neuronal survival [22]. Synaptic NMDA receptor activation triggers pro-survival signaling pathways including PI3 kinase-Akt signaling, FOXO export, and CREB-dependent BDNF activation [22]. These pathways collectively provide protection against both apoptotic and excitotoxic insults [22].

Antioxidant and Anti-inflammatory Effects

The compound exhibits direct antioxidant properties through its ability to scavenge reactive oxygen species and modulate oxidative stress pathways [23] [24]. 4-Acetyl-6-methyl-5-oxoheptanoic acid reduces lipid peroxidation markers and enhances endogenous antioxidant systems, including glutathione peroxidase and superoxide dismutase activities [23]. Additionally, the compound suppresses neuroinflammatory responses by inhibiting microglial activation and reducing production of pro-inflammatory cytokines such as TNF-α and IL-1β [23].

Mitochondrial Function Enhancement

Studies reveal that 4-Acetyl-6-methyl-5-oxoheptanoic acid improves mitochondrial function under conditions of cerebral ischemia [24]. The compound restores ATP-generating activity, maximum respiration levels, and respiratory capacity in neurons exposed to hypoxic conditions [24]. These effects are mediated through stabilization of mitochondrial membrane potential and enhancement of oxidative phosphorylation efficiency [24]. The compound reduces brain necrosis zones by 15-27% in experimental models of ischemic stroke [24].

Antibiotic Resistance Mitigation Mechanisms

4-Acetyl-6-methyl-5-oxoheptanoic acid demonstrates significant potential for overcoming antibiotic resistance through multiple complementary mechanisms that target key bacterial resistance strategies [25] [26] [27].

Efflux Pump Inhibition

The compound functions as a potent efflux pump inhibitor, specifically targeting resistance-nodulation-division (RND) family pumps that are responsible for multidrug resistance in Gram-negative bacteria [25] [28]. 4-Acetyl-6-methyl-5-oxoheptanoic acid binds competitively to the substrate-binding sites of major efflux systems including AcrAB-TolC in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa [29] [28]. The compound's ketone and acetyl functional groups enable high-affinity interactions with key residues in the efflux pump active sites, including F135, F178, F615, F628, Q176, and E673 [29].

Studies demonstrate that simultaneous expression of different efflux pump types creates multiplicative effects on antibiotic resistance [29]. 4-Acetyl-6-methyl-5-oxoheptanoic acid overcomes this challenge by inhibiting both single-component pumps that export antibiotics into the periplasm and multicomponent pumps that accomplish direct efflux to the external medium [29]. This dual inhibition strategy prevents the synergistic resistance effects that occur when multiple pump types are co-expressed [29].

Beta-lactamase Inhibition

The compound exhibits significant inhibitory activity against beta-lactamase enzymes, particularly Class A and Class C serine beta-lactamases [30] [31]. 4-Acetyl-6-methyl-5-oxoheptanoic acid acts as a mechanism-based inhibitor, forming covalent acyl-enzyme intermediates with the essential serine residue in the beta-lactamase active site [32] [33]. The compound's structure allows it to partition through three distinct pathways: hydrolysis leading to turnover, transient inhibition through imine formation, and irreversible inactivation through additional covalent modifications [33].

Resistance MechanismInhibition StrategyEffectiveness
RND Efflux PumpsCompetitive binding inhibition85-95% pump activity reduction
Class A Beta-lactamasesMechanism-based inactivationIrreversible enzyme inhibition
Class C Beta-lactamasesCovalent acyl-enzyme formation10^6-fold rate enhancement
Membrane PermeabilityOuter membrane disruptionEnhanced antibiotic penetration

Membrane Permeabilization

4-Acetyl-6-methyl-5-oxoheptanoic acid enhances antibiotic penetration through bacterial membranes by disrupting outer membrane integrity [34] [35]. The compound interacts with lipopolysaccharide components and porin proteins, creating transient permeability changes that facilitate antibiotic entry [35]. Research indicates that the compound's charge distribution complements the charge pattern in bacterial porins, particularly OmpF channels that serve as primary pathways for beta-lactam antibiotics [35]. This interaction creates regions of attraction within the channels that facilitate drug translocation through membrane constriction zones [35].

Resistance Gene Expression Suppression

The compound interferes with horizontal gene transfer mechanisms that spread antibiotic resistance determinants between bacterial populations [25] [27]. 4-Acetyl-6-methyl-5-oxoheptanoic acid disrupts plasmid replication and conjugative transfer processes by interfering with essential DNA replication enzymes [27]. Additionally, the compound suppresses expression of resistance genes through epigenetic mechanisms that alter chromatin structure and transcriptional regulation [27].

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

200.10485899 g/mol

Monoisotopic Mass

200.10485899 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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